1-Bromo-2-iodo-3-nitrobenzene
CAS No.: 32337-96-5
Cat. No.: VC3745737
Molecular Formula: C6H3BrINO2
Molecular Weight: 327.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32337-96-5 |
---|---|
Molecular Formula | C6H3BrINO2 |
Molecular Weight | 327.9 g/mol |
IUPAC Name | 1-bromo-2-iodo-3-nitrobenzene |
Standard InChI | InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H |
Standard InChI Key | BJOZUBWLKNXFFK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
1-Bromo-2-iodo-3-nitrobenzene (CAS: 32337-96-5) presents as a solid compound with distinct physical and chemical characteristics that influence its applications and handling requirements. The molecule contains a benzene ring core with three functional groups that significantly affect its reactivity profile and physical behavior.
Basic Physical Properties
The compound exhibits several notable physical properties that are essential for researchers and chemical manufacturers to understand when working with this substance:
Property | Value |
---|---|
Molecular Weight | 327.902 g/mol |
Density | 2.3±0.1 g/cm³ |
Boiling Point | 324.9±27.0 °C at 760 mmHg |
Flash Point | 150.3±23.7 °C |
Exact Mass | 326.839172 |
Index of Refraction | 1.691 |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
These physical characteristics indicate that 1-Bromo-2-iodo-3-nitrobenzene is a relatively high-boiling compound with limited volatility at room temperature, which affects its handling procedures and storage requirements .
Molecular Information
The molecular structure and electronic properties of 1-Bromo-2-iodo-3-nitrobenzene significantly influence its reactivity and behavior in chemical reactions:
Property | Value |
---|---|
Molecular Formula | C₆H₃BrINO₂ |
SMILES Notation | C1=CC(=C(C(=C1)Br)I)N+[O-] |
LogP | 3.25 |
PSA (Polar Surface Area) | 45.82000 |
The compound features a benzene ring with bromine at position 1, iodine at position 2, and a nitro group at position 3. This particular arrangement creates a molecule with distinct electronic properties and reactivity patterns. The relatively high LogP value (3.25) indicates significant lipophilicity, suggesting limited water solubility and good permeability through biological membranes .
Structure and Reactivity
The reactivity of 1-Bromo-2-iodo-3-nitrobenzene is largely determined by the electronic effects of its three functional groups and their positions on the benzene ring. Each substituent influences the electron distribution differently, creating a unique reactivity profile.
Electronic Effects
The nitro group is strongly electron-withdrawing through both resonance and inductive effects, activating the ring toward nucleophilic substitution reactions while deactivating it toward electrophilic aromatic substitution. Both bromine and iodine, as halogen substituents, exhibit electron-withdrawing inductive effects but also donate electrons through resonance, creating a complex electronic situation.
The differential reactivity of the halogen substituents (iodine being more reactive toward nucleophilic substitution than bromine) enables selective transformations, making this compound particularly valuable in multi-step synthesis pathways. This pattern of substitution creates sites of varying reactivity that can be exploited for regioselective chemical modifications .
Synthetic Applications
The strategic positioning of the three different functional groups makes 1-Bromo-2-iodo-3-nitrobenzene a valuable precursor in organic synthesis. The molecule can undergo various transformations:
-
Metal-catalyzed cross-coupling reactions (particularly at the iodine position)
-
Nucleophilic aromatic substitution reactions
-
Reduction of the nitro group to an amine
-
Further functionalization through directed metallation
These chemical possibilities make the compound an important building block in the synthesis of complex molecular architectures with applications in pharmaceutical development and materials science .
Hazard Statements | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
These hazard statements indicate that the compound presents potential health risks through various exposure routes, including ingestion, skin contact, eye contact, and inhalation .
Precautionary Statements | Category |
---|---|
P202, P261, P262, P264+P265 | Prevention measures |
P273, P280, P281 | Environmental and personal protection |
P301+P310, P302+P352, P304+P317 | Response to exposure |
P305+P354+P338, P308+P313 | Eye exposure and medical attention |
P309+P311, P333+P317, P337+P317 | Specific symptom response |
P342+P316, P370+P372+P380+P373 | Emergency procedures |
P402, P403+P233+P235+P410, P502 | Storage and disposal |
These comprehensive precautionary statements underscore the importance of proper handling, storage, and emergency response procedures when working with this compound .
Historical Context and Research
The scientific literature on 1-Bromo-2-iodo-3-nitrobenzene dates back to the early 20th century, indicating its long-standing importance in chemical research.
Early Investigations
Early investigations into 1-Bromo-2-iodo-3-nitrobenzene were documented in publications such as:
-
Koerner and Contardi's work published in "Atti della Accademia Nazionale dei Lincei, Classe di Scienze Fisiche, Matematiche e Naturali, Rendiconti" in 1906, which represented some of the earliest systematic studies of this compound .
-
Later research by Corbett and Holt, published in the "Journal of the Chemical Society" in 1961, further expanded understanding of this compound and its chemical behavior .
These historical investigations laid the groundwork for the contemporary applications of 1-Bromo-2-iodo-3-nitrobenzene in modern organic synthesis.
Applications and Uses
1-Bromo-2-iodo-3-nitrobenzene finds applications in various fields of chemistry and chemical manufacturing, primarily due to its versatility as a synthetic intermediate.
Research Applications
In research settings, the compound serves primarily as:
-
A building block for the synthesis of complex organic molecules
-
A model compound for studying selective halogen reactivity
-
A precursor for pharmaceutically relevant structures
-
A starting material for the preparation of specially functionalized materials
The presence of three different functional groups enables researchers to perform selective transformations, making it valuable in the development of synthetic methodologies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume